

Spectroscopic Characterization of 3,5-Dibromophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3,5-Dibromophenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromophenylboronic acid**, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **3,5-Dibromophenylboronic acid**. This data is compiled based on spectral information from closely related analogs and spectral database entries.

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	s (broad)	2H	B(OH) ₂
~7.9 - 7.8	t, J = ~1.5 Hz	1H	Ar-H (C4-H)
~7.8 - 7.7	d, J = ~1.5 Hz	2H	Ar-H (C2-H, C6-H)

Solvent: DMSO-d₆. The chemical shifts of the B(OH)₂ protons can vary significantly depending on concentration and water content.

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~140	C-B
~138	C-Br
~135	Ar-CH
~130	Ar-CH

Solvent: DMSO-d₆. The C-B signal can sometimes be broad or difficult to observe.

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3080	Weak	Ar C-H stretch
~1600, ~1470	Medium	C=C aromatic ring stretch
~1350	Strong	B-O stretch
~1100	Medium	C-B stretch
~850, ~750	Strong	C-H out-of-plane bend
~700	Strong	C-Br stretch

Sample preparation: KBr pellet or ATR.

Table 4: MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
278, 280, 282	Varies	[M] ⁺ (Molecular ion peak with characteristic bromine isotope pattern)
260, 262, 264	Varies	[M-H ₂ O] ⁺
181, 183	Varies	[M-Br-H ₂ O] ⁺
155	Moderate	[C ₆ H ₄ Br] ⁺
76	High	[C ₆ H ₄] ⁺

Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotope pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,5-Dibromophenylboronic acid**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ can also be used, which may help in breaking up potential boroxine anhydrides.[\[1\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (^1H NMR):
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe for the DMSO-d₆ sample.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans to 16 or more for a good signal-to-noise ratio.
- Instrument Setup (^{13}C NMR):
 - Switch the probe to the ^{13}C nucleus.
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3,5-Dibromophenylboronic acid** powder directly onto the ATR crystal.
- Instrument Setup:
 - Collect a background spectrum of the empty ATR crystal.
 - Lower the ATR anvil to apply pressure to the sample, ensuring good contact with the crystal.

- Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

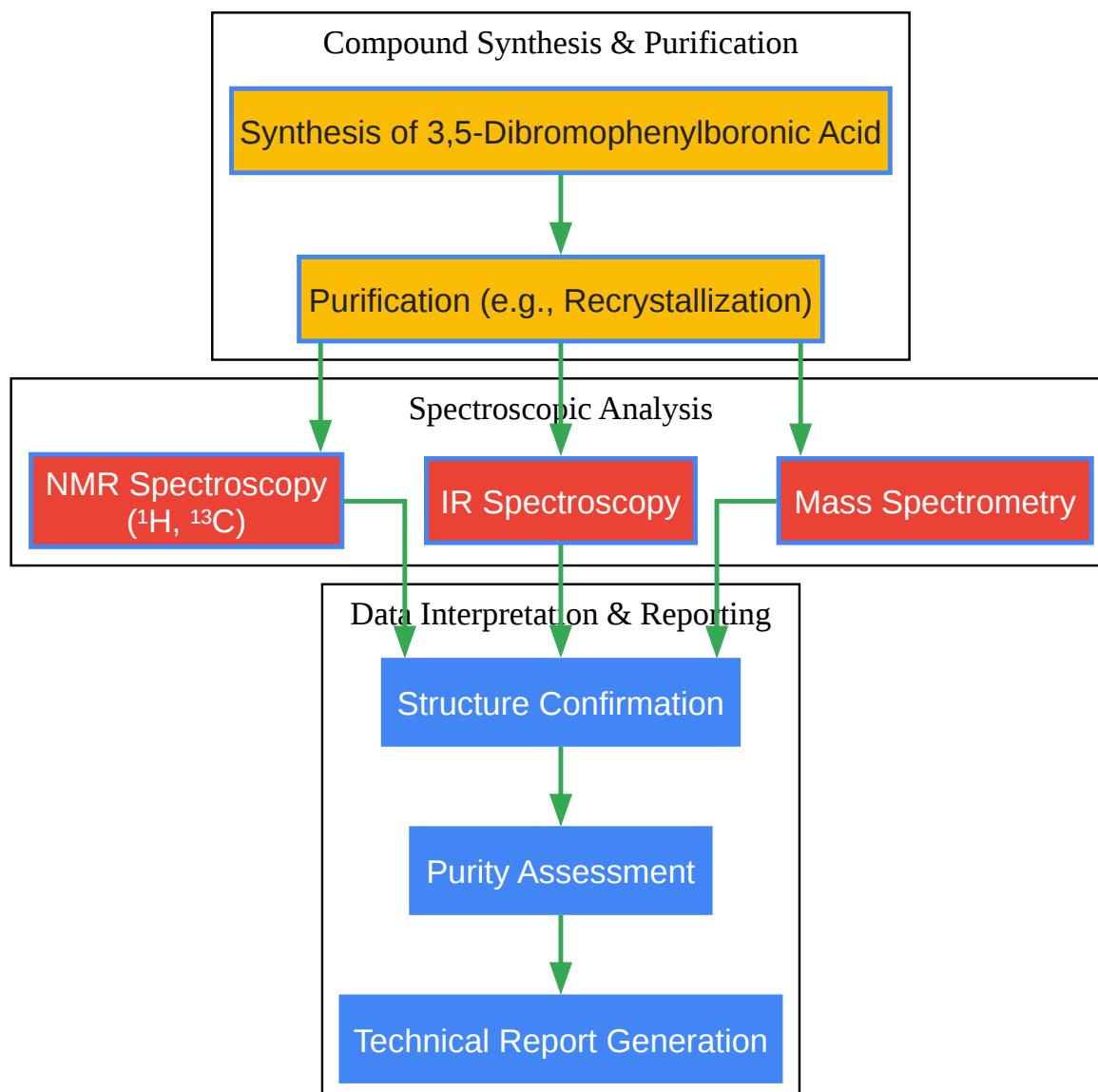
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[\[2\]](#)
 - Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
- Instrument Setup:
 - Set the ionization energy to a standard value of 70 eV.[\[2\]](#)
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-350).
 - The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal decomposition.
- Data Acquisition and Processing:
 - Acquire the mass spectrum.
 - The software will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

- Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of two bromine atoms.
- Identify major fragment ions and propose their structures.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromophenylboronic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. (4-Bromophenyl)boronic acid | C₆H₆BBrO₂ | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
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